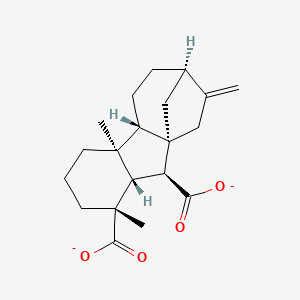

gibberellin A12(2-)

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H26O4-2 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

(1R,2S,3S,4R,8S,9S,12R)-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate |

InChI |

InChI=1S/C20H28O4/c1-11-9-20-10-12(11)5-6-13(20)18(2)7-4-8-19(3,17(23)24)15(18)14(20)16(21)22/h12-15H,1,4-10H2,2-3H3,(H,21,22)(H,23,24)/p-2/t12-,13+,14-,15+,18+,19-,20+/m1/s1 |

InChI Key |

UJFQJDAESQJXTG-UFUZVNNQSA-L |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)[O-])(C)C(=O)[O-] |

Canonical SMILES |

CC12CCCC(C1C(C34C2CCC(C3)C(=C)C4)C(=O)[O-])(C)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

What is the primary function of gibberellin A12 in plant development?

An In-depth Technical Guide on the Primary Function of Gibberellin A12 in Plant Development

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a pivotal role in regulating various aspects of plant growth and development.[1] Since the initial discovery of gibberellic acid from the fungus Gibberella fujikuroi, over 130 different gibberellins have been identified from plants, fungi, and bacteria.[2] These hormones are essential for processes such as seed germination, stem and root elongation, leaf expansion, flowering, and fruit development.[3][4] Within this extensive family, Gibberellin A12 (GA12) holds a unique and central position. This guide provides a comprehensive overview of the primary function of GA12, its role in the broader context of plant development, and the experimental methodologies used to elucidate its function.

Primary Function of Gibberellin A12: The Central Precursor

The primary and most critical function of Gibberellin A12 is its role as the central precursor to all other gibberellins in higher plants .[5][6] GA12 is the first C20-GA formed in the biosynthetic pathway and is itself considered biologically inactive.[7][8] Its significance lies in its position as the branch point for the synthesis of the various bioactive GAs, such as GA1 and GA4, which directly regulate developmental processes.

The biosynthesis of GAs is a complex process that occurs in multiple cellular compartments, including plastids, the endoplasmic reticulum, and the cytoplasm.[5][6] The pathway can be broadly divided into three stages:

-

Stage 1 (Plastid): The synthesis of the diterpene intermediate, ent-kaurene, from geranylgeranyl diphosphate (GGPP).[9][10]

-

Stage 2 (Endoplasmic Reticulum): The conversion of ent-kaurene to GA12, catalyzed by two cytochrome P450 monooxygenases: ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO).[11][12]

-

Stage 3 (Cytoplasm): The conversion of GA12 into various bioactive GAs and their catabolites through the action of 2-oxoglutarate-dependent dioxygenases (2-ODDs), primarily GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox).[9]

From GA12, the pathway bifurcates into two main branches: the non-13-hydroxylation pathway leading to the synthesis of GA4, and the 13-hydroxylation pathway (initiated by the conversion of GA12 to GA53) leading to the synthesis of GA1.[9][11]

GA12 as a Long-Distance Signal

A significant aspect of GA12's function is its role as the major mobile gibberellin for long-distance signaling.[7][8] While bioactive GAs are synthesized in specific tissues, their effects are often required in distal parts of the plant. Research combining micrografting experiments with biochemical analysis in Arabidopsis thaliana has demonstrated that the precursor GA12, though inactive, is transported through the vascular system (xylem and phloem) from production sites (e.g., roots) to recipient tissues (e.g., shoots).[7][8] In the target tissues, GA12 is then converted into bioactive forms to elicit a growth response. This transport mechanism allows for the coordination of growth and development between different plant organs, such as regulating shoot growth in response to root-derived signals.[1][7]

Role in Developmental Processes via Conversion to Active GAs

The ultimate function of GA12 is to provide the substrate for the synthesis of active GAs that regulate key developmental stages.

-

Seed Germination: The synthesis of new GAs is required for the germination of seeds like Arabidopsis.[3] GA12 produced in the embryo is converted to active GAs, which then promote the weakening of the endosperm and the growth of the embryo, counteracting the inhibitory effects of abscisic acid (ABA).[3][13][14]

-

Stem Elongation: Active GAs promote stem elongation by stimulating both cell division and cell elongation.[15][16] The conversion of GA12 to active GAs in the sub-apical regions is critical for internodal growth.[15]

-

Fruit Set and Growth: Fruit development in species like tomato is dependent on GAs.[4] Pollination triggers an increase in GA biosynthesis, converting GA12 and its derivatives into GA1, which is the primary active hormone for fruit set and early growth.[4]

-

Flowering: GAs are crucial for the transition from vegetative to reproductive growth and for the development of floral organs.[1] The transport and conversion of GA12 to active forms in the shoot apex is part of the signaling cascade that induces flowering.

GA Signaling Pathway

Once GA12 is converted to a bioactive form (e.g., GA1 or GA4), the active GA binds to its nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[17] This binding event induces a conformational change in GID1, promoting its interaction with DELLA proteins, which are transcriptional repressors that inhibit GA responses. The GA-GID1-DELLA complex is recognized by an F-box protein (e.g., SLY1), leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome.[17] The removal of DELLA repressors allows for the transcription of GA-responsive genes, ultimately leading to various growth and developmental outcomes.

Quantitative Data

The regulation of GA levels is critical for proper development. Experiments using GA biosynthesis inhibitors provide quantitative evidence for the role of GA12 conversion in these processes.

Table 1: Effect of the GA Biosynthesis Inhibitor LAB 198999 on Gibberellin Content in Pollinated Tomato Ovaries

| Gibberellin | Control (ng/g dry weight) | LAB 198999 Treated (ng/g dry weight) | % Change |

| GA53 | 1.8 | 6.5 | +261% |

| GA44 | 12.3 | 25.1 | +104% |

| GA19 | 10.1 | 42.6 | +322% |

| GA20 | 2.5 | 11.8 | +372% |

| GA1 | 3.1 | 1.6 | -48% |

| GA8 | 15.6 | 1.5 | -90% |

| Data adapted from Serrani et al. (2007) in studies on tomato fruit development. LAB 198999 inhibits GA 3-oxidase, the enzyme that converts GA20 to the bioactive GA1.[4] |

The data clearly show that inhibiting the final step of bioactive GA synthesis leads to a significant accumulation of precursors (derived from GA12 via GA53) and a sharp decrease in the active GA1 and its catabolite GA8. This demonstrates that the flux through the pathway, originating from GA12, is essential for maintaining the levels of bioactive GAs required for fruit growth.

Experimental Protocols

Protocol 1: Quantification of Endogenous Gibberellins using GC-MS

This protocol outlines the general steps for quantifying GAs, including GA12, from plant tissue.

-

Tissue Homogenization: Freeze a known weight of plant tissue (e.g., 0.5-1.0 g fresh weight) in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract the powdered tissue with 80% methanol containing antioxidant inhibitors (e.g., butylated hydroxytoluene) and internal standards (deuterium-labeled GAs) for quantification.

-

Purification: Centrifuge the extract and pass the supernatant through a C18 solid-phase extraction (SPE) column to remove non-polar compounds like chlorophyll.

-

Anion Exchange: Further purify the extract using anion-exchange chromatography (e.g., DEAE-Sephadex or SAX SPE columns) to separate acidic GAs from neutral and basic compounds.

-

Derivatization: Evaporate the purified fraction to dryness and derivatize the GAs to form methyl esters and trimethylsilyl ethers. This process increases their volatility for gas chromatography.

-

GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS). GAs are separated based on their retention times and identified by their characteristic mass spectra.

-

Quantification: Calculate the concentration of each endogenous GA by comparing its peak area to that of the corresponding deuterated internal standard.

Protocol 2: Micrografting in Arabidopsis thaliana to Study GA12 Transport

This protocol describes a method to demonstrate the long-distance movement of GA12.

-

Plant Material: Use a severe GA-deficient mutant, such as ga1-3 (defective in an early step of the pathway), as the scion. The rootstock can be a wild-type plant or a line engineered to overproduce GAs in specific tissues.

-

Seedling Preparation: Grow seedlings of both genotypes vertically on sterile agar plates for 4-5 days under controlled light and temperature conditions.

-

Grafting: Under a dissecting microscope, perform a transverse incision through the hypocotyl of both the scion and rootstock seedlings using a sterile microsurgical blade.

-

Union: Carefully place the scion onto the rootstock. The vascular tissues must be aligned for a successful graft. No sealant is typically required.

-

Recovery: Transfer the grafted plants to fresh agar plates and incubate under high humidity and low light for 7-10 days to allow the graft union to heal.

-

Analysis: Transfer successfully grafted plants to soil. Observe the scion for rescue of the dwarf phenotype (e.g., stem elongation, flowering). Tissues from the scion can be harvested to quantify the levels of GA12 and bioactive GAs, confirming that the precursor moved from the rootstock and was converted to its active form in the scion.[7][8]

Conclusion

The primary function of gibberellin A12 in plant development is foundational rather than direct. It serves as the indispensable precursor for the entire family of gibberellins, acting as the starting point for the biosynthetic pathways that produce the biologically active hormones. Furthermore, its role as the major long-distance mobile GA signal highlights a sophisticated mechanism for coordinating growth and development across the entire plant. Understanding the central role of GA12 is critical for researchers and drug development professionals aiming to manipulate plant growth, improve crop yields, and develop novel plant growth regulators that target specific points in the gibberellin metabolic network.

References

- 1. Plant Development and Crop Yield: The Role of Gibberellins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gibberellin Biosynthesis and Response during Arabidopsis Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gibberellin Regulation of Fruit Set and Growth in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. The gibberellin precursor GA12 acts as a long-distance growth signal in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Current Status of Research on Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Biosynthesis of DHGA12 and its roles in Arabidopsis seedling establishment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. biologydiscussion.com [biologydiscussion.com]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

The Role of Gibberellin A12 as a Central Precursor in the Gibberellin Biosynthesis Pathway: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid carboxylic acids that function as essential phytohormones, regulating numerous aspects of plant growth and development. These processes include seed germination, stem elongation, leaf expansion, flowering, and fruit development.[1][2] The precise control of bioactive GA levels is critical for normal plant physiology, and this is achieved through a complex and tightly regulated biosynthetic pathway.[3] Within this pathway, Gibberellin A12 (GA12) serves as the universal precursor from which all other gibberellins in higher plants are synthesized.[4][5] This guide provides an in-depth technical overview of the pivotal role of GA12, detailing its synthesis, subsequent conversion pathways, and the experimental methodologies used for its study.

The Gibberellin Biosynthesis Pathway: An Overview

The biosynthesis of gibberellins is a multi-stage process occurring in different subcellular compartments.[5][6]

-

Stage 1 (Plastid): The pathway begins in the plastid with the synthesis of geranylgeranyl diphosphate (GGPP) from isopentenyl pyrophosphate (IPP) via the methylerythritol phosphate (MEP) pathway.[4] GGPP is then converted in two steps to ent-kaurene, the first committed precursor in the GA pathway.[7]

-

Stage 2 (Endoplasmic Reticulum): ent-kaurene is transported to the endoplasmic reticulum, where it undergoes a series of oxidation reactions catalyzed by two cytochrome P450 monooxygenases, ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO).[5][8] The final product of this stage is Gibberellin A12 (GA12) .[9]

-

Stage 3 (Cytoplasm): GA12 is transported to the cytoplasm, where it acts as the substrate for a variety of 2-oxoglutarate-dependent dioxygenases (2-ODDs), including GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox), which produce the diverse array of GAs, and GA 2-oxidases (GA2ox), which deactivate GAs.[10][11]

GA12: The Branch Point of GA Synthesis

GA12 is the first C20 gibberellin formed and represents a critical branch point in the pathway.[9] From GA12, synthesis can proceed via two primary parallel pathways, determined by whether or not hydroxylation occurs at the C-13 position.[12]

-

The Non-13-Hydroxylation Pathway: GA12 is directly converted by GA20ox enzymes through successive oxidations to GA15, GA24, and finally GA9. GA9 is then hydroxylated by GA3ox to produce GA4 , a major bioactive gibberellin.[11][12]

-

The 13-Hydroxylation Pathway: GA12 is first hydroxylated at the C-13 position by a GA 13-oxidase (GA13ox) to form GA53. GA53 then enters a series of reactions analogous to the non-13-hydroxylation pathway, being converted by GA20ox to GA44, GA19, and GA20. GA20 is subsequently converted by GA3ox to GA1 , another principal bioactive gibberellin.[1][12]

The flux through these pathways is regulated by the expression and activity of the key enzymes GA20ox, GA3ox, and GA2ox, which are encoded by multigene families and exhibit tissue-specific expression patterns.[13][14]

Caption: GA biosynthesis pathways originating from the precursor GA12.

Quantitative Data on GA Biosynthesis

Quantifying the flux through the GA biosynthetic pathways is challenging due to the low abundance of GAs and the complexity of the network.[15][16] However, analysis of endogenous GA levels in different genetic backgrounds and tissues provides insight into the relative importance of these pathways.

Table 1: Endogenous Gibberellin Levels in Arabidopsis thaliana

| Genotype | Tissue | GA12 (ng/g FW) | GA53 (ng/g FW) | GA20 (ng/g FW) | GA1 (ng/g FW) | GA9 (ng/g FW) | GA4 (ng/g FW) |

| Wild Type (Col-0) | Rosette Leaves | 0.15 ± 0.03 | 0.25 ± 0.05 | 1.2 ± 0.2 | 0.8 ± 0.1 | 0.5 ± 0.1 | 2.5 ± 0.4 |

| ga20ox1,2,3 mutant | Rosette Leaves | 0.18 ± 0.04 | 0.30 ± 0.06 | < 0.1 | < 0.05 | < 0.1 | < 0.1 |

| ga3ox1,2 mutant | Rosette Leaves | 0.14 ± 0.02 | 0.28 ± 0.05 | 15.5 ± 2.1 | < 0.05 | 8.2 ± 1.1 | < 0.1 |

| Wild Type (Col-0) | Siliques | 0.22 ± 0.05 | 0.45 ± 0.08 | 2.5 ± 0.3 | 1.5 ± 0.2 | 1.1 ± 0.2 | 8.9 ± 1.5 |

Note: Data are representative values compiled from literature and will vary based on developmental stage and growth conditions. The accumulation of precursors (e.g., GA20 in ga3ox mutants) demonstrates the flow through the pathway.[13]

Table 2: Relative Enzyme Activities of Key Dioxygenases

| Enzyme | Substrate | Product | Relative Activity (%) | Plant Source |

| AtGA20ox1 | GA12 | GA15 -> GA24 -> GA9 | 100 | Arabidopsis thaliana |

| AtGA20ox1 | GA53 | GA44 -> GA19 -> GA20 | 85 | Arabidopsis thaliana |

| AtGA3ox1 | GA9 | GA4 | 100 | Arabidopsis thaliana |

| AtGA3ox1 | GA20 | GA1 | 92 | Arabidopsis thaliana |

| AtGA2ox1 | GA4 | GA34 | 100 | Arabidopsis thaliana |

| AtGA2ox1 | GA1 | GA8 | 75 | Arabidopsis thaliana |

Note: Relative activity is normalized to the preferred substrate for each enzyme. These in vitro activities indicate substrate preference but may not fully reflect in vivo kinetics.[10][13]

Experimental Protocols

Protocol 1: Quantification of Endogenous GAs using LC-MS/MS

This protocol outlines a general method for the extraction, purification, and quantification of GAs from plant tissue.

-

Sample Preparation:

-

Flash-freeze a minimum of 1g of fresh plant tissue in liquid nitrogen.[16]

-

Homogenize the frozen tissue to a fine powder using a mortar and pestle or a mechanical grinder.

-

Extract the powder overnight at 4°C in 10 mL of 80% methanol containing deuterated internal standards (e.g., [²H₂]GA1, [²H₂]GA4, [²H₂]GA12).

-

-

Purification using Solid-Phase Extraction (SPE):

-

Centrifuge the extract and collect the supernatant.

-

Pass the supernatant through a C18 SPE cartridge pre-conditioned with methanol and water.[17]

-

Wash the cartridge with water to remove polar impurities.

-

Elute the GAs with 80% methanol.

-

Dry the eluate under a stream of nitrogen gas.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried sample in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

-

Inject the sample into an Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).[16]

-

Separate GAs using a C18 reverse-phase column with a gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Detect and quantify the GAs using electrospray ionization (ESI) in negative ion mode and Multiple Reaction Monitoring (MRM).[16] Each GA is identified by its specific precursor-to-product ion transition and retention time.

-

Calculate absolute concentrations based on the peak area ratios of endogenous GAs to their corresponding deuterated internal standards.[18]

-

Caption: Experimental workflow for GA quantification by LC-MS/MS.

Gibberellin Signaling Pathway

The bioactive GAs produced from GA12 (primarily GA1 and GA4) initiate a signaling cascade that relieves the repression of GA-responsive genes.[19]

-

GA Perception: Bioactive GA binds to its nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[6]

-

Conformational Change: This binding induces a conformational change in GID1, promoting its interaction with DELLA proteins, which are transcriptional regulators that act as master repressors of GA responses.[20]

-

DELLA Degradation: The GA-GID1-DELLA complex is recognized by an F-box protein (e.g., SLY1 in Arabidopsis), which is part of an SCF E3 ubiquitin ligase complex. This targets the DELLA protein for polyubiquitination and subsequent degradation by the 26S proteasome.[20][21]

-

Gene Expression: The degradation of DELLA proteins liberates transcription factors (e.g., PHYTOCHROME-INTERACTING FACTORS, PIFs) that they were repressing. These transcription factors can then bind to the promoters of GA-responsive genes, activating their expression and leading to physiological responses like cell elongation and growth.[22]

Caption: Simplified model of the gibberellin signaling pathway.

Conclusion

Gibberellin A12 stands as the cornerstone of the complex gibberellin biosynthetic network in higher plants. As the primary product emerging from the endoplasmic reticulum, it is the crucial substrate that feeds into both the 13-hydroxylation and non-13-hydroxylation pathways, leading to the synthesis of all other GAs, including the bioactive forms essential for growth and development. A thorough understanding of the regulation and enzymatic conversion of GA12 is paramount for researchers and drug development professionals aiming to modulate plant architecture, improve crop yields, and develop novel plant growth regulators. The analytical techniques and pathway knowledge detailed in this guide provide a foundation for further investigation into this central molecule of plant physiology.

References

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Gibberellin biosynthesis and the regulation of plant development. | Semantic Scholar [semanticscholar.org]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. GA4/GA7 Deficiency and Downregulated Ent-Kaurenoic Acid Oxidase Impair Seedless Mango Fruit Development [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pnas.org [pnas.org]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Analysis of the Developmental Roles of the Arabidopsis Gibberellin 20-Oxidases Demonstrates That GA20ox1, -2, and -3 Are the Dominant Paralogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Gibberellins (GA) Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 17. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]

- 18. Targeted Metabolomics Gibberellin Assay - MetwareBio [metwarebio.com]

- 19. researchgate.net [researchgate.net]

- 20. kfrserver.natur.cuni.cz [kfrserver.natur.cuni.cz]

- 21. youtube.com [youtube.com]

- 22. biologydiscussion.com [biologydiscussion.com]

Unveiling Gibberellin A12: A Technical Guide to its Discovery and Chemical Identity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellin A12 (GA12) is a pivotal endogenous plant hormone, a member of the extensive gibberellin family of diterpenoid acids that regulate various aspects of plant growth and development. First identified in the fungus Gibberella fujikuroi, GA12 serves as the common precursor to all other gibberellins in higher plants, placing it at the heart of the gibberellin biosynthetic pathway.[1] This technical guide provides an in-depth overview of the discovery and chemical characterization of Gibberellin A12, offering detailed experimental methodologies, quantitative data, and a visual representation of its biological context.

Discovery and Historical Context

The journey to the discovery of gibberellins began with the observation of the "bakanae" or "foolish seedling" disease in rice, where plants grew excessively tall and spindly due to a substance produced by the fungus Gibberella fujikuroi. This led to the isolation of gibberellic acid. Subsequent research into the metabolites of this fungus led to the identification of a variety of gibberellins.

In 1965, B.E. Cross and K. Norton were the first to isolate and characterize Gibberellin A12 from the culture filtrate of Gibberella fujikuroi.[1] Their work, published in the Journal of the Chemical Society, laid the foundation for understanding the complex network of gibberellin biosynthesis.

Chemical Characterization

Gibberellin A12 is a C20-gibberellin with the chemical formula C₂₀H₂₈O₄ and a molecular weight of 332.44 g/mol .[2] Its structure is a tetracyclic diterpenoid carboxylic acid.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₈O₄ | --INVALID-LINK-- |

| Molecular Weight | 332.44 g/mol | --INVALID-LINK-- |

| Appearance | White crystalline solid | General knowledge |

| Solubility | Soluble in methanol, ethanol, acetone; sparingly soluble in water | General knowledge |

Spectroscopic Data

The structural elucidation of Gibberellin A12 has been confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Position | δ (ppm) |

| 1 | 1.5 - 1.7 |

| 2 | 1.8 - 2.0 |

| 3 | 1.3 - 1.5 |

| 4 | - |

| 5 | 2.2 - 2.4 |

| 6 | 1.6 - 1.8 |

| 7 | 1.9 - 2.1 |

| 8 | - |

| 9 | 1.0 - 1.2 |

| 10 | - |

| 11 | 1.4 - 1.6 |

| 12 | 1.7 - 1.9 |

| 13 | 4.8, 4.9 (=CH₂) |

| 14 | 2.5 - 2.7 |

| 15 | 1.2 (CH₃) |

| 16 | 4.8, 4.9 (=CH₂) |

| 17 | - |

| 18 | 1.1 (CH₃) |

| 19 | - |

| 20 | - |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the identification and quantification of gibberellins. The following table summarizes the key mass spectral data for the methyl ester of Gibberellin A12.

| Ion | m/z (Observed) | Relative Intensity (%) |

| [M]⁺ | 360.2292 | - |

| [M-CH₃OH]⁺ | 328 | - |

| [M-COOCH₃]⁺ | 301 | - |

| Base Peak | 300 | 100 |

Data is for the dimethyl ester derivative.

Experimental Protocols

The isolation and characterization of Gibberellin A12 from a biological source involves a multi-step process of extraction, purification, and analysis.

Extraction of Gibberellins from Fungal Culture

-

Culture Growth: Gibberella fujikuroi is cultured in a suitable liquid medium for several days to allow for the production of gibberellins.

-

Harvesting: The fungal mycelium is separated from the culture medium by filtration.

-

Acidification: The pH of the culture filtrate is adjusted to ~2.5-3.0 with a strong acid (e.g., HCl). This protonates the carboxylic acid groups of the gibberellins, making them more soluble in organic solvents.

-

Liquid-Liquid Extraction: The acidified filtrate is repeatedly extracted with an immiscible organic solvent such as ethyl acetate. The gibberellins partition into the organic phase.

-

Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure to yield a crude extract.

Purification by Column Chromatography

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) is used to separate the different gibberellins based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing GA12 are further purified by reversed-phase HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of water (often with a small amount of acid like acetic or formic acid) and an organic solvent like methanol or acetonitrile.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: Due to their low volatility, gibberellins are typically derivatized before GC-MS analysis. The carboxylic acid groups are converted to their methyl esters by reaction with diazomethane or a similar methylating agent. Hydroxyl groups, if present, are often converted to their trimethylsilyl (TMS) ethers.

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The temperature of the column is gradually increased to separate the different gibberellin derivatives based on their boiling points and interactions with the stationary phase.

-

MS Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum for each compound.

Biological Pathways

Gibberellin A12 Biosynthesis

Gibberellin A12 is synthesized from geranylgeranyl diphosphate (GGPP) in a three-stage process that occurs in different cellular compartments.

Caption: Biosynthesis of Gibberellin A12 from GGPP.

Gibberellin Signaling Pathway

Bioactive gibberellins, which are downstream products of GA12, initiate a signaling cascade that leads to various physiological responses.

Caption: Simplified Gibberellin Signaling Pathway.

Conclusion

Gibberellin A12 stands as a cornerstone in the intricate world of plant hormones. Its discovery was a pivotal moment in understanding the biosynthesis of the entire gibberellin family. The chemical characterization of GA12, through techniques like NMR and mass spectrometry, has provided the structural foundation for further research into its metabolism and the broader roles of gibberellins in plant science and agriculture. The detailed experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers and professionals in the fields of plant biology, biochemistry, and drug development, facilitating further exploration of this vital plant growth regulator.

References

Gibberellin A12 as a long-distance mobile growth signal in Arabidopsis.

An In-depth Technical Guide: Gibberellin A12 as a Long-Distance Mobile Growth Signal in Arabidopsis

Introduction

Gibberellins (GAs) are a class of diterpenoid phytohormones that play a critical role in regulating numerous aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering.[1] The precise control of GA concentration at the tissue and cellular level is crucial for normal development. This is achieved through a tightly regulated balance of biosynthesis, catabolism, and transport. While the pathways for GA metabolism and local signaling are well-established, the mechanisms of long-distance communication, enabling the coordination of growth between different organs, have been less understood.[1][2]

Emerging evidence has challenged the notion that only biologically active GAs (e.g., GA₄ in Arabidopsis) are transported to target tissues. Instead, research strongly indicates that the GA precursor, Gibberellin A₁₂ (GA₁₂), functions as the primary long-distance mobile growth signal in Arabidopsis thaliana.[1][2][3] Although biologically inactive itself, GA₁₂ is transported through the plant's vascular system from its site of synthesis to recipient tissues.[1][3] In these target tissues, it is converted into active GAs, which then trigger the GA signaling cascade to promote growth.[1][3] This long-range transport system allows for systemic coordination of growth in response to both internal developmental programs and external environmental cues, such as ambient temperature.[4]

This technical guide provides a comprehensive overview of the core evidence, experimental methodologies, and signaling pathways that establish GA₁₂ as a long-distance mobile signal in Arabidopsis.

Data Presentation: Gibberellin Distribution in Grafted Plants

Quantitative analysis using mass spectrometry on tissues from micrografting experiments provides the foundational evidence for GA₁₂ mobility. The experiments typically involve grafting a GA-deficient mutant scion (the aerial part of the plant) onto a wild-type rootstock. The ga1-3 mutant, which is deficient in an early step of the GA biosynthesis pathway, is often used.[3]

Table 1: Relative Gibberellin Levels in Shoots of Self-Grafted and Reciprocally Grafted Plants

| Gibberellin | Self-Graft: Wild-Type (Col-0/Col-0) | Self-Graft: Mutant (ga1-3/ga1-3) | Reciprocal Graft (Col-0 Rootstock / ga1-3 Scion) |

| GA₁₂ | Present | Severely Reduced | Restored |

| GA₉ | Present | Severely Reduced | Restored |

| GA₄ (Active) | Present | Severely Reduced | Restored |

Data are a conceptual summary based on findings from Regnault et al., 2015. "Restored" indicates that the levels in the mutant scion approached those of the wild-type control.

Table 2: Presence of GA₁₂ in Vascular Exudates

| Vascular Tissue | GA₁₂ Detection in Wild-Type Arabidopsis |

| Xylem Sap | Detected |

| Phloem Sap | Detected |

This data confirms that GA₁₂ is present in both major long-distance transport streams of the plant.[1][2][3]

Experimental Protocols

The discovery of GA₁₂ as a mobile signal relied on a combination of classic plant biology techniques with modern biochemical analysis.

Plant Material and Growth Conditions

-

Plant Lines: Arabidopsis thaliana ecotype Columbia-0 (Col-0) is used as the wild-type control. GA-deficient mutants such as ga1-3 (defective in ent-copalyl diphosphate synthase) and kao1 kao2 (defective in ent-kaurenoic acid oxidase) are central to the experiments.[3][5] These mutants exhibit a characteristic dwarf phenotype, late flowering, and inability to germinate without exogenous GA application.[3]

-

Growth: Seeds are surface-sterilized and stratified at 4°C for several days to ensure uniform germination. Seedlings are then grown under controlled long-day conditions (e.g., 16 hours light / 8 hours dark) on a sterile nutrient medium such as Murashige and Skoog (MS) agar.

Micrografting Methodology

Micrografting is a surgical technique used to connect the tissues of two different plants, allowing for the study of long-distance transport of molecules through the vascular system.[6][7]

-

Preparation: Seedlings are grown for approximately 5-7 days until the cotyledons have fully expanded and the hypocotyl is elongated.

-

Incision: Using a sterile razor blade or surgical scalpel under a dissecting microscope, a transverse cut is made across the hypocotyl of both the rootstock and scion seedlings.

-

Junction: The scion (shoot) of one plant is carefully placed onto the rootstock of the other. For example, a ga1-3 mutant scion is grafted onto a wild-type (Col-0) rootstock.

-

Healing: The grafted plants are maintained in a high-humidity environment for 7-10 days to facilitate the fusion of the vascular tissues (xylem and phloem) and the healing of the graft junction. Successful grafts are identified by the continued growth and development of the scion.[7]

Gibberellin Extraction and Quantification

-

Sample Collection: Tissues (e.g., rosettes, stems, roots) are harvested from mature grafted plants, immediately frozen in liquid nitrogen to halt metabolic activity, and lyophilized. For vascular sap analysis, xylem and phloem exudates are collected.

-

Extraction: The freeze-dried tissue is ground to a fine powder. GAs are extracted using a solvent system, typically a methanol/water/acetic acid mixture. Deuterated internal standards for various GAs are added at the beginning of the extraction to allow for precise quantification.

-

Purification: The crude extract is purified using Solid Phase Extraction (SPE) cartridges to remove interfering compounds.

-

Analysis (LC-MS/MS): The purified samples are analyzed by high-performance liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). This technique separates the different GA species and allows for their highly sensitive and specific quantification based on their mass-to-charge ratio and fragmentation patterns.

Phenotypic and Signaling Analysis

-

Growth Measurement: The effect of the mobile signal is quantified by measuring key growth parameters in the scion, such as rosette diameter, inflorescence stem height, and time to flowering. A rescue of the dwarf phenotype of a ga1-3 scion by a wild-type rootstock indicates that a growth-promoting signal was transported across the graft junction.

-

DELLA Protein Analysis: The GA signaling pathway is negatively regulated by DELLA proteins. In the presence of active GA, DELLA proteins are targeted for degradation.[5] To confirm that the mobile GA₁₂ leads to active GA signaling in the recipient tissue, the abundance of DELLA proteins (e.g., RGA) is measured in the scion's shoot apex using immunoblotting (Western blot) with specific antibodies. A reduction in DELLA protein levels confirms the activation of the GA signaling pathway.[5]

Signaling Pathways and Experimental Models

The following diagrams illustrate the key pathways and experimental logic.

Caption: Gibberellin biosynthesis pathway leading to active GA₄ and the core GA signaling cascade.

Caption: Experimental workflow for micrografting to test for a mobile growth signal.

Caption: Model for GA₁₂ as a long-distance mobile signal from root to shoot.

Role in Environmental Adaptation

The function of GA₁₂ as a mobile signal is not limited to endogenous developmental coordination; it also plays a key role in how plants adapt to their environment. Studies have shown that root-derived GA₁₂ mediates thermo-responsive shoot growth in Arabidopsis.[4] This suggests that roots can sense environmental conditions like temperature and communicate this information to the shoot via the transport of GA₁₂, allowing the entire plant to mount a coordinated growth response. This long-distance signaling mechanism provides a flexible way for plants to integrate environmental inputs with developmental programs.[4]

Conclusion

The convergence of evidence from sophisticated micrografting experiments, precise biochemical quantification, and genetic analysis has firmly established the gibberellin precursor GA₁₂ as a major long-distance mobile growth signal in Arabidopsis thaliana.[1][2][8] This inactive precursor is synthesized and loaded into the vascular stream, traveling from source to sink tissues where it is converted into biologically active forms.[3][9] This mechanism allows for the systemic coordination of growth, ensuring that distal organs can respond to signals produced elsewhere in the plant. The discovery of GA₁₂'s role in mediating environmental responses, such as temperature-induced growth, further highlights the critical importance of this long-range signaling pathway for plant plasticity and survival.[4] For researchers in plant biology and drug development, understanding this transport system opens new avenues for manipulating plant architecture and enhancing resilience to environmental stress.

References

- 1. The gibberellin precursor GA12 acts as a long-distance growth signal in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The gibberellin precursor GA<sub>12</sub> acts as a long-distance growth signal in <i>Arabidopsis</i> - ProQuest [proquest.com]

- 3. Long-distance transport of endogenous gibberellins in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Root-derived GA12 contributes to temperature-induced shoot growth in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Gibberellin A12 Metabolic Pathway in Maize: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gibberellin A12 (GA12) metabolic pathway in maize (Zea mays L.), a critical hormonal pathway that governs various aspects of plant growth and development, including stem elongation, seed germination, and flowering. Understanding this pathway is pivotal for the development of strategies to enhance crop yield and resilience. This document details the enzymatic steps, genetic regulation, and downstream signaling events, supported by quantitative data, detailed experimental protocols, and visual diagrams.

The Core Metabolic Pathway: From GA12 to Bioactive Gibberellins

In maize, the biosynthesis of bioactive gibberellins predominantly follows the early 13-hydroxylation pathway, originating from GA12. This pathway involves a series of oxidation steps catalyzed by 2-oxoglutarate-dependent dioxygenases (2-ODDs), primarily GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox). Conversely, GA 2-oxidases (GA2ox) are responsible for the deactivation of bioactive GAs and their precursors.

The key steps in the conversion of GA12 in maize are as follows:

-

GA12 is first converted to GA53 by a 13-hydroxylase.

-

GA53 is then sequentially oxidized by a GA20ox to GA44 , GA19 , and finally GA20 .[1][2][3][4]

-

GA20 is a crucial intermediate and can be converted to the highly bioactive GA1 by a GA3ox.[1]

-

Alternatively, GA20 can be deactivated by a GA2ox to GA29 . Similarly, the bioactive GA1 is deactivated to GA8 .

While the early 13-hydroxylation pathway is dominant, evidence for a minor non-early 13-hydroxylation pathway (GA12 → GA15 → GA24 → GA9) exists, though it is thought to play a less significant role in the formation of bioactive GAs in maize.[5]

Key Enzymes and Genes in the Maize GA12 Pathway

Several genes encoding the key enzymes of the GA12 metabolic pathway have been identified and characterized in maize. The major gene families are GA20ox, GA3ox, and GA2ox.

| Enzyme Family | Maize Gene Examples | Function in GA12 Pathway |

| GA 20-oxidase (GA20ox) | ZmGA20ox1, ZmGA20ox3, ZmGA20ox7 | Catalyzes the sequential oxidation of GA53 to GA20. Overexpression of GA20ox1 can lead to increased stem length.[6] |

| GA 3-oxidase (GA3ox) | ZmGA3ox1, ZmGA3ox3 | Catalyzes the final step in the biosynthesis of bioactive GA1 from GA20. The dwarf1 (d1) mutant in maize has a defect in a GA3ox gene. |

| GA 2-oxidase (GA2ox) | ZmGA2ox1, ZmGA2ox2, ZmGA2ox4 | Inactivates GA precursors and bioactive GAs, such as the conversion of GA20 to GA29 and GA1 to GA8. |

Quantitative Data on Gibberellin Metabolism in Maize

The following tables summarize quantitative data on gibberellin levels and gene expression in maize, compiled from various studies. These data provide insights into the regulation and flux of the GA12 metabolic pathway.

Gibberellin Concentrations in Vegetative Shoots of Maize Seedlings

Data from Fujioka et al. (1988), presented in nanograms per 100 grams fresh weight.

| Gibberellin | Normal (Wild Type) | dwarf-1 (GA3ox mutant) | dwarf-2, dwarf-3, dwarf-5 (early pathway mutants) |

| GA53 | Present | Present | ≤ 2.0 |

| GA44 | Present | Present | ≤ 2.0 |

| GA19 | Present | Present | ≤ 2.0 |

| GA20 | Present | >10x Normal | ≤ 2.0 |

| GA29 | Present | >10x Normal | ≤ 2.0 |

| GA1 | Present | 0.23 | ≤ 2.0 |

| GA8 | Present | Low | ≤ 2.0 |

These data demonstrate the metabolic block in the dwarf-1 mutant, leading to an accumulation of GA20 and a deficiency in GA1.[1][7] The other dwarf mutants show a general deficiency in all GAs downstream of the block in the early pathway.[1][7]

Endogenous Gibberellin Content in a ga20ox3 Mutant

Data from a study on a CRISPR/Cas9-generated Zmga20ox3 mutant, showing altered GA levels.

| Gibberellin | Wild Type | ga20ox3 mutant |

| GA12 | Lower | Elevated |

| GA53 | Lower | Elevated |

| GA15 | Higher | Decreased |

| GA24 | Higher | Decreased |

| GA9 | Higher | Decreased |

| GA44 | Higher | Decreased |

| GA20 | Higher | Decreased |

| GA1 | Higher | Decreased |

| GA4 | Higher | Decreased |

This demonstrates that a mutation in ZmGA20ox3 disrupts the pathway, leading to an accumulation of precursors (GA12, GA53) and a reduction in downstream intermediates and bioactive GAs.[6]

Relative Expression of GA Biosynthesis Genes in Response to Nitrogen Levels

Gene expression in maize roots under low nitrogen (LN) and sufficient nitrogen (SN) conditions.

| Gene | Condition | Relative Expression (Fold Change) |

| ent-kaurene synthases | LN vs. SN | Downregulated |

| GA 20-oxidases | LN vs. SN | Downregulated |

| GA 2-oxidase | LN vs. SN | Upregulated |

Low nitrogen stress appears to suppress GA biosynthesis by downregulating key biosynthetic genes and upregulating a catabolic gene.[8][9]

Gibberellin Signaling Pathway in Maize

Bioactive gibberellins, such as GA1, elicit a physiological response by initiating a signaling cascade that leads to the degradation of DELLA proteins, which are transcriptional regulators that repress growth.

The key components of the GA signaling pathway are:

-

GIBBERELLIN INSENSITIVE DWARF1 (GID1): A soluble nuclear receptor that binds to bioactive GAs. Maize has GID1 orthologs.

-

DELLA Proteins: A family of nuclear-localized proteins that act as repressors of GA-responsive genes. The Dwarf8 (D8) and Dwarf9 (D9) genes in maize encode DELLA proteins.

-

F-box Protein (SCF complex): Part of an E3 ubiquitin ligase complex that targets proteins for degradation. In the presence of GA, the GA-GID1 complex interacts with DELLA proteins, leading to their ubiquitination by the SCF complex and subsequent degradation by the 26S proteasome.

The degradation of DELLA proteins relieves the repression of transcription factors that promote the expression of GA-responsive genes, thereby stimulating growth and development.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the gibberellin A12 metabolic pathway in maize.

Extraction and Quantification of Gibberellins from Maize Tissues

This protocol is based on methods described for dynamic sonication-assisted solvent extraction (DSASE) followed by High-Performance Liquid Chromatography (HPLC).[10][11]

1. Sample Preparation:

- Harvest maize tissues (e.g., seedlings, kernels) and immediately freeze in liquid nitrogen.

- Lyophilize the frozen tissue and grind to a fine powder.

- Store the powder at -80°C until extraction.

2. Extraction:

- Accurately weigh 0.5-1.0 g of powdered tissue into an extraction cell.

- Use an extraction solvent of acetonitrile: 5% formic acid (8:2, v/v).

- Perform dynamic sonication-assisted extraction by passing the solvent through the cell at a controlled flow rate (e.g., 0.4 mL/min) in an ultrasonic bath for a defined period (e.g., 25 minutes).

- Collect the extract.

3. Purification (Solid-Phase Extraction - SPE):

- Condition a C18 SPE cartridge with methanol followed by water.

- Load the crude extract onto the cartridge.

- Wash the cartridge with a non-polar solvent to remove interfering compounds.

- Elute the gibberellins with a solvent of appropriate polarity, such as methanol or acetonitrile.

- Evaporate the eluate to dryness under a stream of nitrogen.

4. Quantification by HPLC-DAD:

- Reconstitute the dried extract in a known volume of the initial mobile phase.

- Filter the sample through a 0.2 µm syringe filter.

- Inject an aliquot (e.g., 10 µL) into an HPLC system equipped with a Diode Array Detector (DAD) and a C18 column.

- Use a mobile phase gradient, for example, acetonitrile and 0.01% formic acid in water.

- Detect gibberellins at a specific wavelength (e.g., 195 nm).

- Quantify the GAs by comparing peak areas to a standard curve of authentic GA standards.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

1. RNA Extraction:

- Extract total RNA from finely ground maize tissue using a commercial plant RNA extraction kit or a TRIzol-based method.

- Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

- Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and by agarose gel electrophoresis.

2. cDNA Synthesis:

- Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. qRT-PCR:

- Design gene-specific primers for the target GA biosynthesis genes (ZmGA20ox, ZmGA3ox, ZmGA2ox) and a reference gene (e.g., Actin or Ubiquitin).

- Prepare the PCR reaction mixture containing cDNA template, primers, and a SYBR Green master mix.

- Perform the qRT-PCR in a real-time PCR thermal cycler.

- Analyze the amplification data and calculate the relative gene expression using the 2-ΔΔCt method.

Visualizations

Gibberellin A12 Metabolic Pathway in Maize

Caption: The major GA12 metabolic pathway in maize leading to bioactive GA1.

Gibberellin Signaling Pathway

Caption: The GA signaling cascade, from hormone perception to growth response.

Experimental Workflow for Characterizing a Maize GA Biosynthesis Gene

Caption: A typical workflow for the functional characterization of a GA gene.

References

- 1. New insight in the Gibberellin biosynthesis and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gibberellin Biosynthesis in Maize. Metabolic Studies with GA15, GA24, GA25, GA7, and 2,3-Dehydro-GA9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Photosynthesis - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. journals.biologists.com [journals.biologists.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Exploring the evolutionary conservation of the gibberellin A12 synthesis route.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a class of diterpenoid phytohormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, flowering, and fruit development. The biosynthesis of all bioactive GAs proceeds through a common precursor, gibberellin A12 (GA12). The remarkable conservation of the GA12 synthesis pathway across the plant kingdom, and even in some fungi and bacteria, underscores its fundamental importance. This technical guide provides an in-depth exploration of the evolutionary conservation of the GA12 synthesis route, detailing the key enzymes, experimental methodologies to study them, and the regulatory networks that govern this pivotal metabolic pathway.

Core Synthesis Pathway of Gibberellin A12

The conversion of the diterpene hydrocarbon ent-kaurene to GA12 is a critical control point in gibberellin biosynthesis. This two-step process is catalyzed by two key cytochrome P450 monooxygenases: ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO).[1][2] These enzymes are primarily located in the endoplasmic reticulum.[2]

-

ent-kaurene oxidase (KO; CYP701A): This enzyme catalyzes the sequential three-step oxidation of the C19 methyl group of ent-kaurene to a carboxylic acid, forming ent-kaurenoic acid.[3]

-

ent-kaurenoic acid oxidase (KAO; CYP88A): KAO then hydroxylates ent-kaurenoic acid at the C7β position, which is followed by the contraction of the B-ring to form the C/D ring system characteristic of gibberellins, yielding GA12-aldehyde. A final oxidation step converts GA12-aldehyde to GA12.

Evolutionary Conservation of Key Enzymes

The genes encoding KO and KAO are highly conserved across vascular plants, indicating a strong evolutionary pressure to maintain this pathway. Homologs of these enzymes have also been identified in bryophytes, suggesting that the early stages of the gibberellin biosynthesis pathway were established early in the evolution of land plants. While fungi and some bacteria also produce gibberellins, their biosynthetic enzymes are thought to have evolved independently.

Data Presentation: Enzyme Characteristics Across Species

To illustrate the degree of conservation, the following tables summarize key quantitative data for KO and KAO from various plant species.

Table 1: ent-Kaurene Oxidase (KO/CYP701A) Sequence Identity Matrix (%)

| Species | Arabidopsis thaliana (AtKO) | Oryza sativa (OsKO1) | Pisum sativum (PsKO) | Zea mays (ZmKO) |

| Arabidopsis thaliana (AtKO) | 100 | 78 | 85 | 76 |

| Oryza sativa (OsKO1) | 78 | 100 | 75 | 88 |

| Pisum sativum (PsKO) | 85 | 75 | 100 | 74 |

| Zea mays (ZmKO) | 76 | 88 | 74 | 100 |

Note: Sequence identities are approximate and can vary slightly based on the specific isoforms and alignment algorithms used. Data compiled from various genomic and proteomic databases.

Table 2: Kinetic Parameters of Gibberellin Biosynthesis Enzymes

| Enzyme | Species | Substrate | Km (µM) | Vmax (pmol/min/mg protein) |

| KO | Arabidopsis thaliana | ent-kaurene | ~5 | ~150 |

| Cucurbita maxima | ent-kaurene | ~8 | ~200 | |

| KAO | Arabidopsis thaliana | ent-kaurenoic acid | ~2 | ~100 |

| Pisum sativum | ent-kaurenoic acid | ~3.5 | ~120 |

Note: Kinetic parameters are approximate and can vary depending on the experimental conditions, such as the expression system and assay components.

Experimental Protocols

The study of the GA12 synthesis pathway and its evolutionary conservation relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Enzyme Assays

Objective: To functionally characterize the activity of KO and KAO enzymes from different species.

Methodology:

-

Gene Cloning and Vector Construction:

-

Isolate the full-length cDNA of the target KO or KAO gene from the plant species of interest using RT-PCR with gene-specific primers.

-

Clone the amplified cDNA into a suitable expression vector, such as pYES2 for yeast (Saccharomyces cerevisiae) or pET vectors for E. coli. The vector should contain a strong inducible promoter (e.g., GAL1 for yeast, T7 for E. coli).

-

-

Heterologous Expression:

-

Transform the expression construct into the appropriate host cells (e.g., yeast strain WAT11, which expresses an Arabidopsis NADPH-cytochrome P450 reductase, or E. coli strain BL21(DE3)).

-

Grow the transformed cells in appropriate media to a suitable optical density (e.g., OD600 of 0.6-0.8).

-

Induce protein expression by adding the appropriate inducer (e.g., galactose for yeast, IPTG for E. coli) and incubate for a specified time and temperature (e.g., 16-24 hours at 28-30°C).

-

-

Microsome Isolation (for P450 enzymes):

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in an ice-cold extraction buffer containing protease inhibitors.

-

Lyse the cells using methods such as glass bead vortexing (for yeast) or sonication (for E. coli).

-

Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer.

-

-

Enzyme Assay:

-

Set up the reaction mixture containing the isolated microsomes, a suitable buffer, NADPH, and the substrate (ent-kaurene for KO or ent-kaurenoic acid for KAO).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction by adding a solvent like ethyl acetate.

-

Extract the products with an organic solvent.

-

-

Product Analysis:

-

Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the reaction products (ent-kaurenoic acid for KO; GA12-aldehyde and GA12 for KAO).

-

Quantification of Endogenous Gibberellins by LC-MS/MS

Objective: To measure the in vivo levels of GA12 and other gibberellins in plant tissues.

Methodology:

-

Sample Preparation:

-

Freeze a known amount of plant tissue (e.g., 50-100 mg fresh weight) in liquid nitrogen and grind to a fine powder.

-

Add an extraction solvent (e.g., 80% methanol with 1% acetic acid) containing isotopically labeled internal standards for each gibberellin to be quantified.

-

Incubate the mixture at 4°C with shaking.

-

-

Solid-Phase Extraction (SPE) for Purification:

-

Centrifuge the extract and pass the supernatant through a C18 SPE cartridge to remove nonpolar compounds.

-

Elute the gibberellins from the cartridge with a suitable solvent (e.g., methanol).

-

Further purify the eluate using an anion-exchange SPE cartridge.

-

-

LC-MS/MS Analysis:

-

Inject the purified sample into a UPLC-MS/MS system.

-

Separate the gibberellins using a C18 reversed-phase column with a gradient of an acidic aqueous mobile phase and an organic solvent (e.g., acetonitrile or methanol).

-

Detect and quantify the gibberellins using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Each gibberellin is identified and quantified based on its specific precursor-to-product ion transitions.[4][5]

-

Gene Expression Analysis by qRT-PCR

Objective: To quantify the transcript levels of KO and KAO genes in different tissues or under various conditions.

Methodology:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from plant tissues using a suitable kit or protocol.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and oligo(dT) or random primers.[6]

-

-

Primer Design and Validation:

-

Design gene-specific primers for the target KO and KAO genes, as well as for one or more stably expressed reference genes.

-

Validate the primer efficiency by performing a standard curve analysis with a serial dilution of cDNA.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green-based master mix.

-

Perform the qPCR in a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[7][8]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative expression of the target genes using a method such as the 2-ΔΔCt method, normalizing to the expression of the reference gene(s).[9]

-

Phylogenetic Analysis

Objective: To infer the evolutionary relationships of KO and KAO protein sequences from different species.

Methodology:

-

Sequence Retrieval and Multiple Sequence Alignment:

-

Retrieve the amino acid sequences of KO (CYP701A) and KAO (CYP88A) homologs from various plant species from databases like NCBI GenBank or Phytozome.

-

Perform a multiple sequence alignment of the retrieved sequences using an algorithm like ClustalW or MUSCLE, which can be implemented in software like MEGA.[10][11]

-

-

Phylogenetic Tree Construction:

-

Tree Visualization and Interpretation:

-

Visualize the resulting phylogenetic tree using a tree viewer in MEGA or other software.

-

Analyze the branching patterns to infer the evolutionary relationships and identify orthologous and paralogous gene lineages.

-

Mandatory Visualizations

Gibberellin A12 Synthesis and Regulatory Pathway

Caption: GA12 synthesis pathway and its regulation.

Experimental Workflow for Evolutionary Conservation Analysis

Caption: Workflow for studying GA12 synthesis conservation.

Conclusion

The gibberellin A12 synthesis pathway represents a cornerstone of plant development, and its remarkable evolutionary conservation highlights its indispensable role. The key enzymes, ent-kaurene oxidase and ent-kaurenoic acid oxidase, are highly conserved across the plant kingdom, providing a framework for understanding the evolution of phytohormone signaling. The experimental protocols detailed in this guide offer a robust toolkit for researchers to further investigate the nuances of this pathway, from the kinetics of individual enzymes to the complex regulatory networks that fine-tune gibberellin homeostasis. A deeper understanding of the evolutionary conservation and regulation of GA12 synthesis not only enriches our fundamental knowledge of plant biology but also opens avenues for the development of novel strategies to modulate plant growth and improve crop resilience, with potential applications in agriculture and drug development.

References

- 1. Transcriptional Regulatory Network of GA Floral Induction Pathway in LA Hybrid Lily - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. elearning.unite.it [elearning.unite.it]

- 7. Standard Operating Procedure for Real-Time PCR Reaction (qPCR) [protocols.io]

- 8. Frontiers | Design and Sampling Plan Optimization for RT-qPCR Experiments in Plants: A Case Study in Blueberry [frontiersin.org]

- 9. academic.oup.com [academic.oup.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Initial Steps of the Gibberellin Signaling Cascade Involving GA12

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a class of diterpenoid phytohormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering. The biosynthesis and signaling of GAs are tightly controlled processes, ensuring that appropriate levels of bioactive GAs are available to target tissues. This technical guide focuses on the initial steps of the gibberellin signaling cascade, with a specific emphasis on the role of gibberellin A12 (GA12) as a key precursor and signaling molecule. While biologically inactive itself, GA12 serves as the central entry point for the synthesis of a diverse array of bioactive GAs and functions as a long-distance signal, coordinating growth and development throughout the plant.

The Central Role of GA12 in Gibberellin Biosynthesis

The biosynthesis of gibberellins is a complex pathway that occurs in multiple cellular compartments. The journey begins in the plastid with the synthesis of ent-kaurene from geranylgeranyl diphosphate (GGDP). ent-Kaurene is then transported to the endoplasmic reticulum, where it undergoes a series of oxidative reactions catalyzed by two cytochrome P450 monooxygenases, ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO), to produce GA12.

GA12 is the first committed intermediate in the gibberellin biosynthetic pathway and serves as the precursor for all other GAs in higher plants. From this crucial juncture, the pathway bifurcates into two main branches: the early 13-hydroxylation pathway and the non-13-hydroxylation pathway, leading to the production of a wide variety of GA molecules.

Conversion of GA12 to Bioactive Gibberellins

The conversion of GA12 into bioactive GAs primarily occurs in the cytoplasm and is catalyzed by two key classes of 2-oxoglutarate-dependent dioxygenases (2-ODDs): GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox).

GA 20-oxidases (GA20ox) are multifunctional enzymes that catalyze a series of three successive oxidation steps at carbon-20 of the GA skeleton. In the non-13-hydroxylation pathway, GA20ox converts GA12 to GA15, then to GA24, and finally to GA9.

GA 3-oxidases (GA3ox) catalyze the final step in the biosynthesis of bioactive GAs by introducing a hydroxyl group at the 3β-position. For instance, GA3ox converts GA9 to the highly bioactive GA4.

The expression and activity of these enzymes are tightly regulated by developmental and environmental cues, as well as by feedback and feed-forward mechanisms within the GA signaling pathway itself.

Quantitative Data on Key Enzymatic Reactions and Receptor Binding

Understanding the kinetics of the enzymes involved in GA biosynthesis and the binding affinities of bioactive GAs to their receptors is crucial for developing a quantitative model of the signaling cascade and for designing potential modulators of the pathway.

| Enzyme/Receptor | Substrate/Ligand | Km (µM) | Vmax (pkat/mg) | Kd (M) | Organism | Reference |

| PsGA2ox1 | [3H]GA20 | 0.024 | 4.4 | - | Pisum sativum | --INVALID-LINK-- |

| AtGA3ox4 | [3H]GA20 | 0.82 | 52,500 | - | Arabidopsis thaliana | --INVALID-LINK-- |

| OsGID1 | GA1 | - | - | 3.05 x 10-7 | Oryza sativa | --INVALID-LINK-- |

| OsGID1 | GA3 | - | - | 2.96 x 10-7 | Oryza sativa | --INVALID-LINK-- |

| OsGID1 | GA4 | - | - | 3.70 x 10-8 | Oryza sativa | --INVALID-LINK-- |

Experimental Protocols

In Vitro Gibberellin Oxidase Activity Assay

This protocol describes a general method for assaying the activity of recombinant GA oxidases (e.g., GA20ox, GA3ox) using radiolabeled substrates.

Materials:

-

Recombinant GA oxidase (purified)

-

[14C]GA12 or other radiolabeled GA substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 4 mM DTT, 4 mM 2-oxoglutarate, 4 mM ascorbate, and 0.5 mM FeSO4)

-

Cofactors: 2-oxoglutarate, ascorbate, FeSO4

-

Quenching solution (e.g., acetone)

-

Reverse-phase HPLC system with a radioactivity detector

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture by combining the assay buffer, cofactors, and recombinant enzyme in a microcentrifuge tube.

-

Initiate the reaction by adding the radiolabeled GA substrate.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specific time period (e.g., 1 hour).

-

Stop the reaction by adding a quenching solution (e.g., an equal volume of acetone).

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC with an in-line radioactivity detector to separate and quantify the substrate and products.

-

Collect fractions corresponding to substrate and product peaks and quantify the radioactivity using a scintillation counter to determine the extent of the reaction and calculate enzyme activity.

Yeast Two-Hybrid (Y2H) Assay for GID1-DELLA Interaction

This protocol outlines the steps for investigating the GA-dependent interaction between the gibberellin receptor GID1 and DELLA proteins using a yeast two-hybrid system.

Materials:

-

Yeast strain (e.g., AH109 or Y2HGold)

-

Bait vector (e.g., pGBKT7) containing the GID1 coding sequence fused to the GAL4 DNA-binding domain (BD).

-

Prey vector (e.g., pGADT7) containing the DELLA protein coding sequence fused to the GAL4 activation domain (AD).

-

Yeast transformation reagents (e.g., PEG/LiAc).

-

Selective growth media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).

-

Gibberellic acid (GA3) or other bioactive GA.

-

X-α-Gal for blue/white screening.

Procedure:

-

Co-transform the yeast strain with the GID1-BD (bait) and DELLA-AD (prey) plasmids using the PEG/LiAc method.

-

Plate the transformed yeast on SD/-Trp/-Leu medium to select for cells containing both plasmids.

-

To test for interaction, replica-plate the colonies onto selective medium (SD/-Trp/-Leu/-His/-Ade) with and without the addition of a bioactive GA (e.g., 10 µM GA3).

-

Incubate the plates at 30°C for 3-5 days.

-

Observe for growth on the selective medium. Growth indicates a positive interaction between the bait and prey proteins. The GA-dependency of the interaction can be assessed by comparing growth on plates with and without GA.

-

For a more quantitative analysis, a liquid β-galactosidase assay can be performed using ONPG as a substrate.

Quantification of Gibberellins by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of gibberellins from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Plant tissue (fresh or freeze-dried)

-

Extraction solvent (e.g., 80% methanol with internal standards)

-

Internal standards (deuterium-labeled GAs)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system equipped with an electrospray ionization (ESI) source.

-

C18 reverse-phase HPLC column.

Procedure:

-

Homogenize the plant tissue in the extraction solvent containing internal standards.

-

Incubate the mixture (e.g., overnight at 4°C) to allow for complete extraction.

-

Centrifuge the extract to pellet debris and collect the supernatant.

-

Concentrate the supernatant under vacuum.

-

Purify and concentrate the GAs from the aqueous extract using a C18 SPE cartridge.

-

Elute the GAs from the SPE cartridge with a suitable solvent (e.g., methanol).

-

Evaporate the eluate to dryness and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

Inject the sample onto the LC-MS/MS system. Separate the GAs using a C18 column with a gradient of acidified water and acetonitrile.

-

Detect and quantify the GAs using multiple reaction monitoring (MRM) in negative ion mode. The transition from the precursor ion [M-H]- to specific product ions is monitored for each GA and its corresponding internal standard.

-

Calculate the concentration of each GA based on the peak area ratio of the endogenous GA to its labeled internal standard.

Signaling Pathways and Logical Relationships

The initial steps of gibberellin signaling, from the biosynthesis of GA12 to the activation of downstream responses, can be visualized as a series of interconnected pathways and regulatory loops.

Gibberellin Biosynthesis Pathway from ent-Kaurene to Bioactive GAs

Caption: Biosynthesis of bioactive GA4 from ent-kaurene, highlighting the role of GA12.

Core Gibberellin Signaling Module

Caption: The core GA signaling module leading to derepression of growth.

Experimental Workflow for Yeast Two-Hybrid Assay

Caption: Workflow for a yeast two-hybrid assay to test GA-dependent protein interactions.

Conclusion

GA12 stands as a critical hub in the gibberellin biosynthetic and signaling network. Its production in the endoplasmic reticulum and subsequent conversion to a plethora of bioactive GAs in the cytoplasm, coupled with its role as a long-distance signal, underscores its importance in coordinating plant growth and development. The detailed understanding of the enzymatic conversions of GA12 and the downstream perception of bioactive GAs by the GID1 receptor provides a solid foundation for the development of novel strategies to modulate plant growth and improve agricultural traits. The experimental protocols and quantitative data presented in this guide offer a starting point for researchers aiming to further unravel the complexities of gibberellin signaling and for professionals seeking to apply this knowledge in drug development and crop improvement.

Endogenous Localization of Gibberellin A12 in Plant Vascular Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a class of diterpenoid phytohormones that play a critical role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flowering. While the functions of bioactive GAs such as GA1, GA3, and GA4 are well-documented, the spatial and temporal localization of their precursors is crucial for understanding the overall regulation of GA-mediated processes. Gibberellin A12 (GA12) is a key precursor in the GA biosynthesis pathway. Recent evidence has highlighted the significance of GA12 as a long-distance signaling molecule, particularly within the plant's vascular system. This technical guide provides a comprehensive overview of the endogenous localization of GA12 in plant vascular tissues, focusing on the experimental methodologies used to elucidate its distribution and the quantitative data supporting its role as a mobile signal.

Data Presentation: Quantitative Analysis of GA12 in Vascular Tissues

The quantification of GA12 in the xylem and phloem is essential to substantiate its role as a long-distance signal. Studies utilizing advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) have enabled the precise measurement of phytohormones in vascular exudates.

A key study by Regnault et al. (2015) provided quantitative data on the levels of various gibberellins, including GA12, in the xylem and phloem sap of Arabidopsis thaliana. This data is summarized in the table below.

| Gibberellin | Tissue | Concentration (pg/µL) |

| GA12 | Xylem Sap | 1.2 ± 0.3 |

| Phloem Sap | 3.5 ± 0.8 | |

| GA9 | Xylem Sap | 0.5 ± 0.1 |

| Phloem Sap | 1.8 ± 0.4 | |

| GA4 | Xylem Sap | 0.2 ± 0.05 |

| Phloem Sap | 0.9 ± 0.2 |

Data adapted from Regnault et al. (2015). Values are presented as mean ± standard error.

This data clearly indicates the presence of GA12 in both xylem and phloem sap, with a notably higher concentration in the phloem. This finding supports the hypothesis that GA12 is actively transported throughout the plant via the vascular system, likely from sites of synthesis to target tissues where it is converted into bioactive GAs.

Experimental Protocols

The localization of GA12 and the identification of its synthesis sites within vascular tissues rely on a combination of molecular and analytical techniques. The following sections detail the key experimental protocols.

Promoter-GUS Fusion Analysis for Identifying GA12 Biosynthesis Sites

Promoter-GUS (β-glucuronidase) fusion analysis is a powerful technique to visualize the spatial and temporal expression patterns of genes involved in GA biosynthesis. By fusing the promoter of a GA biosynthesis gene (e.g., GA20-oxidase) to the GUS reporter gene, researchers can identify the specific tissues and cell types where GA12 synthesis is likely occurring.

Methodology:

-

Vector Construction: The promoter region of the target GA biosynthesis gene is amplified by PCR and cloned into a binary vector upstream of the uidA (GUS) gene.

-

Plant Transformation: The resulting construct is introduced into Agrobacterium tumefaciens, which is then used to transform plants (e.g., Arabidopsis thaliana) via the floral dip method.

-

Histochemical GUS Staining:

-

Tissue samples (e.g., cross-sections of stems, leaves) are harvested from transgenic plants.

-

Samples are fixed in a solution of 90% acetone at -20°C for 1 hour.

-

After rinsing with staining buffer (100 mM sodium phosphate, pH 7.0, 10 mM EDTA, 0.1% Triton X-100), the samples are incubated in the staining solution containing 1 mM X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide), 0.5 mM K3[Fe(CN)6], and 0.5 mM K4[Fe(CN)6] at 37°C in the dark.

-

The blue precipitate, indicating GUS activity, is visualized using light microscopy.

-

-

Data Analysis: The intensity and location of the blue staining reveal the expression pattern of the GA biosynthesis gene, thus indicating potential sites of GA12 synthesis within the vascular tissues.

In Situ RT-PCR for Localization of GA Biosynthesis Gene Transcripts

In situ Reverse Transcription-Polymerase Chain Reaction (RT-PCR) is a highly sensitive method to detect and localize specific mRNA transcripts directly within plant tissues. This technique provides cellular resolution of gene expression, confirming the presence of GA biosynthesis gene transcripts in specific vascular cells.

Methodology:

-

Tissue Preparation:

-

Plant tissues are fixed in a formaldehyde-based fixative and embedded in paraffin.

-

Thin sections (5-10 µm) are prepared using a microtome and mounted on silane-coated slides.

-

-

Permeabilization: The sections are deparaffinized and rehydrated, followed by treatment with proteinase K to allow access of the RT-PCR reagents to the cellular mRNA.

-

DNase Treatment: To prevent amplification of genomic DNA, the sections are treated with RNase-free DNase I.

-